![molecular formula C15H20F3NO2S B2876696 N-(2-Hydroxy-4-methylsulfanylbutyl)-3-[4-(trifluoromethyl)phenyl]propanamide CAS No. 2310096-59-2](/img/structure/B2876696.png)
N-(2-Hydroxy-4-methylsulfanylbutyl)-3-[4-(trifluoromethyl)phenyl]propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-Hydroxy-4-methylsulfanylbutyl)-3-[4-(trifluoromethyl)phenyl]propanamide, commonly known as HTB-126, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and neuropharmacology. In
作用机制
The exact mechanism of action of HTB-126 is not fully understood. However, studies have suggested that HTB-126 may act as a positive allosteric modulator of gamma-aminobutyric acid (GABA) receptors, which are known to play a crucial role in the regulation of neuronal excitability. By enhancing the activity of GABA receptors, HTB-126 may help to reduce neuronal hyperexcitability, thereby exerting its anticonvulsant and neuroprotective effects.
Biochemical and Physiological Effects:
HTB-126 has been shown to exert several biochemical and physiological effects. In vitro studies have demonstrated that HTB-126 can significantly increase the activity of GABA receptors, leading to a reduction in neuronal excitability. In addition, HTB-126 has been reported to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that plays a crucial role in the survival and differentiation of neurons. These effects suggest that HTB-126 may have significant neuroprotective and neurotrophic properties.
实验室实验的优点和局限性
One of the major advantages of HTB-126 is its potent anticonvulsant activity, which makes it a valuable tool for the study of epilepsy and related disorders. In addition, HTB-126 has been shown to possess significant neuroprotective effects, making it a promising candidate for the development of new drugs for the treatment of neurodegenerative disorders. However, one of the limitations of HTB-126 is its relatively low solubility in water, which may limit its use in certain experimental settings.
未来方向
There are several potential future directions for the study of HTB-126. One area of research could focus on the development of new derivatives of HTB-126 with improved solubility and bioavailability. Another direction could be the investigation of the effects of HTB-126 on other neurotransmitter systems, such as glutamate and dopamine. Furthermore, the potential use of HTB-126 in the treatment of other neurological disorders, such as depression and anxiety, could also be explored. Overall, the study of HTB-126 holds great promise for the development of new drugs for the treatment of various neurological disorders.
合成方法
The synthesis of HTB-126 involves several steps, starting from the reaction between 4-(trifluoromethyl)benzaldehyde and 2-mercaptoethanol to form 4-(trifluoromethyl)phenylmethanethiol. The resulting compound is then subjected to a reaction with 3-bromopropionyl chloride to yield 3-[4-(trifluoromethyl)phenyl]-2-methylsulfanylpropanoic acid. The final step involves the reaction of the acid with hydroxylamine hydrochloride to form HTB-126.
科学研究应用
HTB-126 has been extensively studied for its potential applications in various fields of science. In medicinal chemistry, HTB-126 has been shown to exhibit potent anticonvulsant activity, making it a promising candidate for the development of new antiepileptic drugs. In addition, HTB-126 has been reported to possess significant neuroprotective effects, suggesting its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
属性
IUPAC Name |
N-(2-hydroxy-4-methylsulfanylbutyl)-3-[4-(trifluoromethyl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20F3NO2S/c1-22-9-8-13(20)10-19-14(21)7-4-11-2-5-12(6-3-11)15(16,17)18/h2-3,5-6,13,20H,4,7-10H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMSJWWUQMFJOER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(CNC(=O)CCC1=CC=C(C=C1)C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20F3NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-hydroxy-4-(methylsulfanyl)butyl]-3-[4-(trifluoromethyl)phenyl]propanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-methyl-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide](/img/structure/B2876613.png)
![4-(1-allyl-1H-benzo[d]imidazol-2-yl)-1-(3-(methylthio)phenyl)pyrrolidin-2-one](/img/structure/B2876615.png)
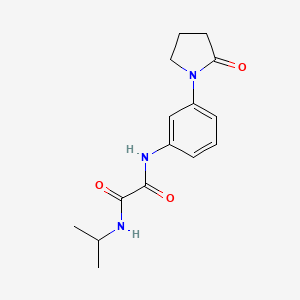
![methyl 2-(8-(4-methoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/no-structure.png)

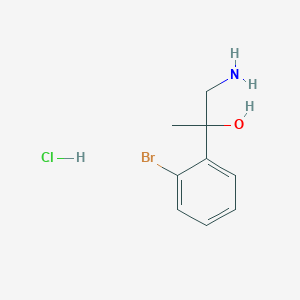
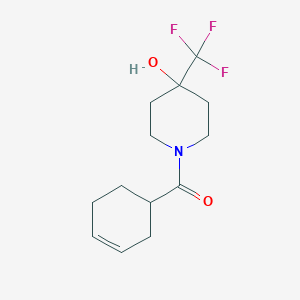
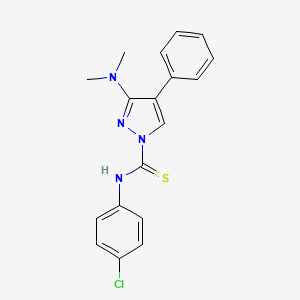

![(E)-4-(Dimethylamino)-N-[4,4-dimethyl-1-(1H-1,2,4-triazol-5-yl)pentyl]but-2-enamide](/img/structure/B2876627.png)
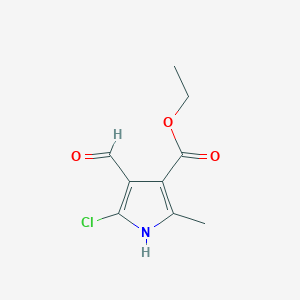
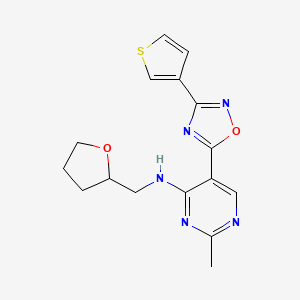
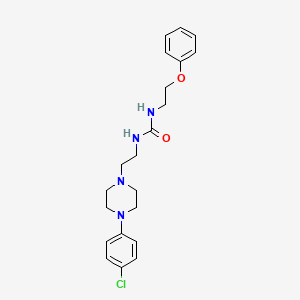
![8-isobutyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2876634.png)